molecular formula C14H10ClN5O B14974430 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide CAS No. 883294-08-4

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B14974430
CAS No.: 883294-08-4
M. Wt: 299.71 g/mol
InChI Key: DQNWWOOFWVFKTM-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide can be approached through various methods. One common method involves the reaction of 3-chlorobenzoyl chloride with 3-(1H-tetrazol-1-yl)aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and mild reaction conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and receptor binding. The compound may inhibit enzymes by binding to their active sites or by interfering with substrate binding. Additionally, the presence of the chloro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide
  • 3-chloro-N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}benzamide
  • N-(3-(5-巯基-1H-四唑-1-基)苯基)苯甲酰胺

Uniqueness

3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both a chloro group and a tetrazole ring, which confer distinct chemical and biological properties. The chloro group enhances the compound’s reactivity and lipophilicity, while the tetrazole ring provides a versatile scaffold for interactions with biological targets. This combination makes the compound a valuable tool in medicinal chemistry and drug discovery .

Properties

CAS No.

883294-08-4

Molecular Formula

C14H10ClN5O

Molecular Weight

299.71 g/mol

IUPAC Name

3-chloro-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10ClN5O/c15-11-4-1-3-10(7-11)14(21)17-12-5-2-6-13(8-12)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

DQNWWOOFWVFKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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